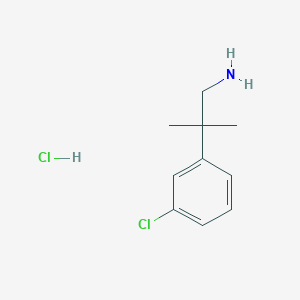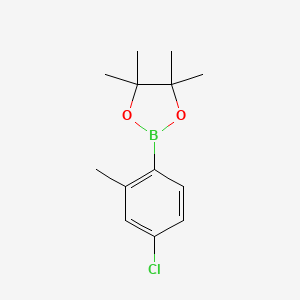![molecular formula C6H6N4 B1426083 3-Methyl-1H-pyrazolo[3,4-B]pyrazine CAS No. 1131041-58-1](/img/structure/B1426083.png)
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
説明
“3-Methyl-1H-pyrazolo[3,4-B]pyrazine” is a chemical compound with the molecular formula C6H6N4 . It is a type of pyrazolopyridine, which is a group of heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolopyridines like “this compound” has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
科学的研究の応用
Synthesis and Biological Activity
3-Methyl-1H-pyrazolo[3,4-B]pyrazine and its derivatives have been extensively studied for their synthesis methods and biological activities. The compound serves as a key intermediate in the synthesis of various heterocycles. El‐Emary (2006) detailed the preparation of new derivatives of pyrazolo[3,4-b]pyrazine, which exhibited notable antifungal and antibacterial activities (El‐Emary, 2006). Similarly, El-Kashef et al. (2018) synthesized new pyrazolo[3,4-b]pyrazine derivatives, with certain compounds showing promising antibacterial and antifungal results (El-Kashef et al., 2018). El-Kashef et al. (2000) also synthesized new pyrazolo[3,4-b]pyrazines, evaluating them for their antifungal and antiparasitic activities (El-Kashef et al., 2000).
Antimicrobial and Anticancer Activities
Studies have demonstrated the potential of this compound derivatives in exhibiting antimicrobial and anticancer activities. Zaki et al. (2020) synthesized a novel series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, showing significant antimicrobial activity against various strains of bacteria and fungi. Some compounds also exhibited promising anticancer action against colon and breast cancer cells (Zaki et al., 2020). Furthermore, El-Kashef et al. (2018) synthesized new derivatives of pyrazolo[3,4-b]pyrazines, evaluating some for their anti-inflammatory and anti-breast cancer MCF-7 cell line activities. SAR study showed that certain compounds exhibited remarkable activities (El-Kashef et al., 2018).
Synthesis and Application in Various Biological Activities
The versatility of this compound in synthesizing heterocycles with potential biological activities has been a key focus of research. El‐Emary and El-Kashef (2013) synthesized indeno[2,1-e]pyrazolo[3,4-b]pyrazin-5-one derivatives, evaluating their antibacterial and antifungal activities (El‐Emary & El-Kashef, 2013). Othman et al. (2020) designed and synthesized a novel series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, demonstrating excellent and broad-spectrum antimicrobial activity (Othman et al., 2020).
作用機序
Biochemical Pathways
Pyrazolo[3,4-b]pyridines, a group of compounds to which 3-methyl-1h-pyrazolo[3,4-b]pyrazine belongs, have been associated with a wide range of biological activities
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have shown cytotoxic activities against certain cell lines , but it is unclear if these effects extend to this compound.
生化学分析
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-B]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound acts as an inhibitor of TRKs, thereby modulating the downstream signaling pathways that are critical for cell survival and growth. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic activity and influencing drug metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . It influences cell signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are essential for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting their activity and altering their function . For example, by binding to TRKs, this compound prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, leading to reduced metabolic activity and altered drug metabolism . These interactions result in changes in gene expression, enzyme activity, and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperature and acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where the compound exhibits a sharp increase in biological activity above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These effects on metabolic pathways are important for understanding the compound’s pharmacokinetics and optimizing its use as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution of this compound is essential for optimizing its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Additionally, the compound can be localized to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its mechanism of action and optimizing its therapeutic use.
特性
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKPYPWMQXIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725549 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131041-58-1 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the synthesis of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine derivatives?
A1: The research paper details the synthesis of 1-Phenyl-substituted this compound-5,6-dicarboxylic acid diethyl esters. The researchers successfully synthesized these compounds from 5-amino-1-aryl-3-nitroso-4-pyrazoles and diethyl butynedioate. [] This synthetic route provides a pathway for obtaining a specific class of this compound derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


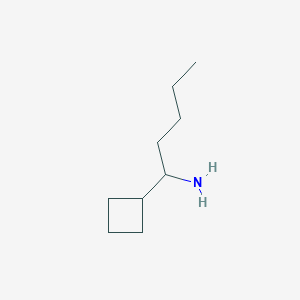
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
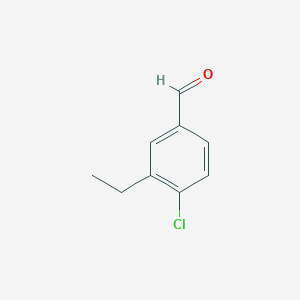
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)


![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)
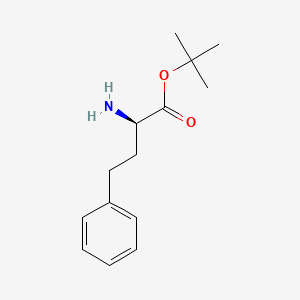

![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
